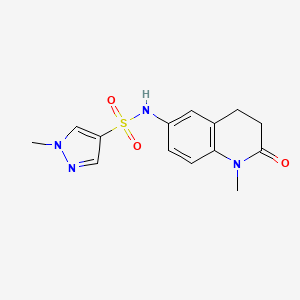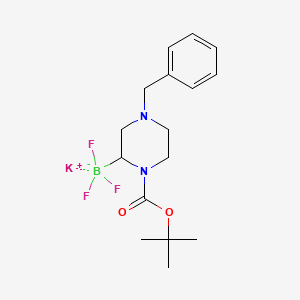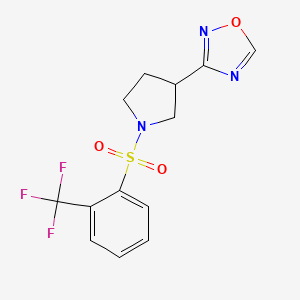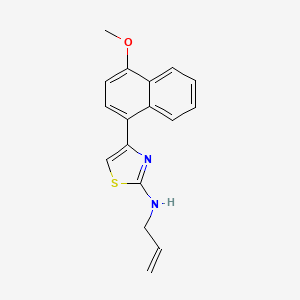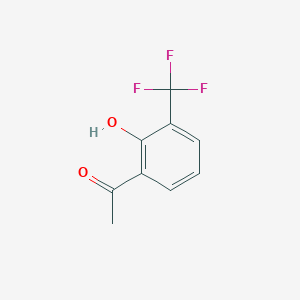
1-(2-Hydroxy-3-(trifluorométhyl)phényl)éthanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone and its derivatives involves several key techniques and strategies. A notable method includes the use of photoremovable protecting groups for carboxylic acids, where compounds like 1-[2-(2-hydroxyalkyl)phenyl]ethanone serve as protective agents, enabling controlled release of the acid upon photolysis (Atemnkeng et al., 2003). This demonstrates the compound's utility in synthetic chemistry, particularly in light-sensitive reactions.
Molecular Structure Analysis
Molecular structure analysis, including crystallographic studies, sheds light on the polymorphism and phase transitions of related compounds. For instance, studies on polymorphs of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone reveal different packing schemes and spatial arrangements, highlighting the impact of molecular structure on material properties (Suarez et al., 2017). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone participates in a variety of chemical reactions, demonstrating its versatility. For example, its derivatives have been used as photolabile protecting groups, showcasing the compound's reactivity under light exposure and its potential in creating photoreactive materials (Atemnkeng et al., 2003). Additionally, the introduction of trifluoromethyl groups can significantly alter the chemical properties of phenyl ethanones, affecting their reactivity and utility in organic synthesis.
Physical Properties Analysis
The physical properties of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone and related compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structures. Crystallographic studies provide insights into these properties by examining the polymorphism and phase transitions, which are essential for applications in material science and engineering (Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone, such as acidity, reactivity towards nucleophiles, and photochemical behavior, are pivotal for its applications in synthesis and material science. Its role as a photoremovable protecting group exemplifies the compound's utility in facilitating controlled chemical reactions and its potential in developing new materials and chemical processes (Atemnkeng et al., 2003).
Applications De Recherche Scientifique
Médicaments approuvés par la FDA
Le groupe trifluorométhyle, qui est présent dans la 1-(2-Hydroxy-3-(trifluorométhyl)phényl)éthanone, est une caractéristique courante des médicaments approuvés par la FDA . Ce groupe est connu pour présenter de nombreuses activités pharmacologiques . Le groupe trifluorométhyle est l'un des pharmacophores dans 19 médicaments approuvés par la FDA au cours des 20 dernières années .
Applications agrochimiques
Les trifluorométhylpyridines, qui peuvent potentiellement être synthétisées à partir de la this compound, sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont acquis des noms communs ISO .
Applications pharmaceutiques
Les trifluorométhylpyridines sont également utilisées dans les industries pharmaceutique et vétérinaire . Cinq produits pharmaceutiques et deux produits vétérinaires contenant la partie trifluorométhylpyridine ont reçu l'autorisation de mise sur le marché .
Essais cliniques
De nombreux candidats contenant la partie trifluorométhylpyridine, qui peuvent potentiellement être synthétisés à partir de la this compound, sont actuellement en cours d'essais cliniques .
Synthèse d'intermédiaires
La this compound peut être utilisée dans la synthèse de divers intermédiaires . Par exemple, elle peut être utilisée dans la synthèse du (3S, 5S, 6R)-6-méthyl-2-oxo-5-phényl-1-(2,2,2-trifluoroéthyl)pipéridin-3-aminium .
Agent antiglaucome
Le 3-(trifluorométhyl)phénol, qui peut potentiellement être synthétisé à partir de la this compound, a été utilisé dans la préparation du travoprost, un agent antiglaucome .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of a hydroxyl group .
Pharmacokinetics
The compound’s hydroxyl group may enhance its solubility, potentially influencing its absorption and distribution . The trifluoromethyl group could impact the compound’s metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone. For instance, the compound’s stability could be affected by pH due to the presence of the hydroxyl group .
Propriétés
IUPAC Name |
1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(8(6)14)9(10,11)12/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZVZKIPQCZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1144501-67-6 | |
| Record name | 1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)
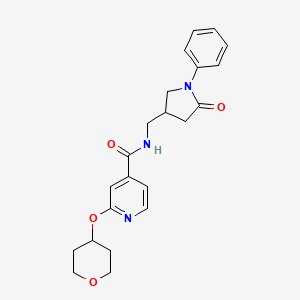
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
